14-[2-(diethylamino)ethyl]-5,5-dimethyl-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
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Overview
Description
3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines elements of pyrano, pyrido, thieno, and pyrimidin rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to introduce new substituents onto the compound, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may allow it to interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activities, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, with the compound binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride: This compound shares the diethylaminoethyl group but has a different core structure.
Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate: This compound has a similar pyrano-thieno-pyridine core but lacks the pyrimidin ring.
Uniqueness
The uniqueness of 3-[2-(diethylamino)ethyl]-8,8-dimethyl-2-propyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its complex fused ring system, which combines multiple heterocyclic elements. This structure may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
CAS No. |
848928-64-3 |
---|---|
Molecular Formula |
C23H32N4O2S |
Molecular Weight |
428.6g/mol |
IUPAC Name |
14-[2-(diethylamino)ethyl]-5,5-dimethyl-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C23H32N4O2S/c1-6-9-18-25-19-16-12-15-14-29-23(4,5)13-17(15)24-21(16)30-20(19)22(28)27(18)11-10-26(7-2)8-3/h12H,6-11,13-14H2,1-5H3 |
InChI Key |
DQZJUYCSCDLQCB-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(C(=O)N1CCN(CC)CC)SC3=C2C=C4COC(CC4=N3)(C)C |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1CCN(CC)CC)SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
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